molecular formula C13H16O2S B14073148 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one CAS No. 101693-92-9

2-(Benzenesulfinyl)-5-methylcyclohexan-1-one

Cat. No.: B14073148
CAS No.: 101693-92-9
M. Wt: 236.33 g/mol
InChI Key: IOEXQTWDEVPGTC-UHFFFAOYSA-N
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Description

2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is an organic compound characterized by the presence of a benzenesulfinyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one typically involves the reaction of benzenesulfinyl chloride with 5-methylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions may require the presence of a catalyst and are often performed under reflux conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is unique due to the presence of both a benzenesulfinyl group and a methyl group on the cyclohexanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(Benzenesulfinyl)-5-methylcyclohexan-1-one, also referred to as (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one, is a sulfinyl ketone characterized by a cyclohexanone ring with a benzenesulfinyl group and a methyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features suggest diverse interactions with biological targets, making it a candidate for further research.

Chemical Structure and Properties

The chemical formula for (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one is C₁₃H₁₆O₂S. The compound's structure includes:

  • A cyclohexanone ring , which contributes to its reactivity.
  • A benzenesulfinyl group , known for enhancing biological activity.
  • A methyl group at the 5-position, which influences its stereochemistry and reactivity.

Antimicrobial Activity

Research indicates that compounds containing sulfinyl groups often exhibit antimicrobial properties. (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one has shown potential against various bacterial strains, suggesting its applicability in developing new antimicrobial agents.

Antioxidant Properties

The presence of the sulfinyl group is associated with antioxidant activity. Preliminary studies suggest that this compound may scavenge free radicals, thus protecting cells from oxidative stress.

Interaction with Biological Macromolecules

Studies on the interaction of (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one with proteins and nucleic acids are crucial for understanding its mechanism of action. Techniques such as molecular docking and spectroscopy have been employed to elucidate these interactions, indicating potential pathways for therapeutic applications.

Synthesis and Evaluation

The synthesis of (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one can be achieved through various methods, including nucleophilic attack at the carbonyl carbon of the ketone group. These synthetic strategies allow for modifications that enhance biological activity. Empirical studies are necessary to evaluate its full biological profile .

Comparative Analysis

A comparative analysis of similar compounds reveals that (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one may exhibit superior biological activity due to the combination of the ketone and sulfinyl functional groups. For instance:

Compound NameStructural FeaturesUnique Aspects
2-MethylcyclohexanoneCyclohexanone ringLacks sulfinyl group; primarily used in organic synthesis
BenzenesulfonamideSulfonamide groupContains amine functionality; used in pharmaceuticals
4-MethylbenzenesulfonamideSulfonamide with methyl substitutionExhibits similar antimicrobial properties but lacks ketone functionality

This table highlights how the unique combination of functional groups in (5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one could enhance its biological activity compared to structurally similar compounds.

Properties

IUPAC Name

2-(benzenesulfinyl)-5-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c1-10-7-8-13(12(14)9-10)16(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEXQTWDEVPGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552482
Record name 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101693-92-9
Record name 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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